molecular formula C17H10F3NO3 B5504007 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B5504007
M. Wt: 333.26 g/mol
InChI Key: JXUJVKNPEQUAAV-UHFFFAOYSA-N
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Description

2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic small molecule based on the coumarin (2H-chromen-2-one) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This specific compound is a carboxamide derivative where the coumarin core is functionalized at the 3-position with an amide group linked to a meta-trifluoromethyl-substituted phenyl ring. The incorporation of the trifluoromethyl group is a common strategy in drug design to influence the molecule's electronegativity, metabolic stability, lipophilicity, and overall binding affinity to biological targets . Compounds within this class are frequently investigated for their potential as enzyme inhibitors or modulators of various biological pathways. Research on analogous structures, such as N-pyridin-3-yl and N-(1,2,4-triazolidin-4-yl)phenyl derivatives, demonstrates that the coumarin-3-carboxamide framework is a versatile template for generating pharmacologically active molecules . The synthetic route for related 3-substituted chromen-2-ones typically involves condensation reactions, providing a pathway for the efficient production of this compound for research purposes . This product is intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)11-5-3-6-12(9-11)21-15(22)13-8-10-4-1-2-7-14(10)24-16(13)23/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUJVKNPEQUAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the condensation of 3-(trifluoromethyl)aniline with 2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride. This intermediate is then reacted with the amine to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the chromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of chromene derivatives, including 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and NCI-H460 (non-small cell lung cancer) through apoptosis induction and cell cycle arrest mechanisms .

Case Study:
A study evaluating various chromene derivatives demonstrated that specific modifications, such as the introduction of trifluoromethyl groups, enhanced their cytotoxicity against cancer cells. The compound was found to induce apoptosis in A549 cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Chromene derivatives have also been investigated for their antimicrobial activities. The structural features of this compound may contribute to its effectiveness against various bacterial strains.

Case Study:
In vitro assays revealed that similar chromene compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell death .

Fluorescent Probes

The fluorescence properties of chromene derivatives make them suitable candidates for use as fluorescent probes in biological imaging. The ability to emit light upon excitation allows for real-time tracking of cellular processes.

Case Study:
Research has shown that chromene derivatives can be utilized in fluorescence microscopy to visualize cellular components. The incorporation of the trifluoromethyl group enhances the photostability and brightness of these probes, making them valuable tools in biomedical research .

Mechanism of Action

The mechanism of action of 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The chromene ring structure allows for π-π stacking interactions with aromatic residues in the target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, differing primarily in substituents, electronic effects, or biological activity profiles. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Coumarin Carboxamide Derivatives

Compound Name Substituent Variations Key Properties/Activities References
This compound 3-(trifluoromethyl)phenyl amide High metabolic stability; potential kinase inhibition
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl amide Improved solubility; antitumor activity (in vitro)
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide 3,5-Dimethylphenyl amide; benzo[f]chromene core Enhanced π-stacking; fluorescence properties
N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide Imine linkage instead of carbonyl; 2-methoxyphenyl Tautomerism-dependent bioactivity; photostability
N-[2-(5-Nitro-1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide Nitrobenzoxazole substituent Dual functionality (chromophore + electron acceptor)

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., -CF₃): The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or methyl substituents . For example, the 3,5-dimethylphenyl variant (Table 1, row 3) exhibits weaker electron withdrawal, favoring π-stacking interactions in crystal lattices but reduced cellular permeability .
  • Amide vs. Imine Linkages: Replacing the carbonyl oxygen with an imine group (Table 1, row 4) introduces tautomerism, which modulates electronic conjugation and may alter binding modes in biological targets .

Physicochemical Properties

  • Solubility: The 4-methoxyphenethyl derivative (Table 1, row 2) shows improved aqueous solubility due to the polar methoxy group, whereas the trifluoromethylphenyl variant is more lipophilic .
  • Thermal Stability: Melting points vary significantly; for instance, N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide melts at 277.1–279.2°C, reflecting strong intermolecular hydrogen bonding , while imine-containing analogs exhibit lower thermal stability due to tautomeric flexibility .

Biological Activity

2-Oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H10F3NO3
  • Molecular Weight : 333.26 g/mol
  • CAS Number : 301196-52-1

The presence of the trifluoromethyl group is significant, as it enhances the compound's metabolic stability and lipid solubility, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes, including cholinesterases (AChE and BChE), β-secretase, COX-2, and lipoxygenases (LOX-5 and LOX-15). The trifluoromethyl group facilitates strong interactions with these enzymes through halogen bonding, enhancing inhibitory potency.
  • Antioxidant Activity : The compound exhibits free radical-scavenging properties, which are essential in mitigating oxidative stress-related diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses notable inhibitory effects against various targets:

Target Enzyme IC50 (μM) Reference
AChE19.2
BChE13.2
COX-2Moderate
LOX-15Moderate

Cytotoxicity

The cytotoxic effects of the compound have been assessed against several cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast)Not specified
Hek293-TNot specified

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotection : In a study exploring neuroprotective agents, derivatives similar to this compound were found to inhibit β-amyloid aggregation, suggesting a potential role in Alzheimer's disease treatment .
  • Anti-inflammatory Effects : The compound's moderate inhibition of COX-2 indicates potential anti-inflammatory applications. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step pathways, including:

  • Coupling Reactions : Amide bond formation between the chromene-3-carboxylic acid derivative and 3-(trifluoromethyl)aniline using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Protection/Deprotection : Sensitive functional groups (e.g., the chromene carbonyl) may require protection during intermediate steps to avoid side reactions .
  • Optimization : Key parameters include temperature (60–80°C for amidation), solvent polarity (aprotic solvents enhance nucleophilicity), and catalysts (e.g., DMAP for acyl transfer). Yields >70% are achievable with rigorous purification via column chromatography .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry, particularly the (2Z)-imine configuration and trifluoromethyl group placement .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., the planar chromene ring and imine geometry). SHELXL is commonly used for refinement, with data-to-parameter ratios >15 ensuring accuracy .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 388.09 for [M+H]+^+) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl) impact reactivity and biological activity?

The trifluoromethyl group exerts strong electron-withdrawing effects, which:

  • Enhance electrophilicity at the chromene carbonyl, facilitating nucleophilic attacks in synthetic modifications .
  • Improve metabolic stability and membrane permeability in pharmacological assays. Comparative studies show 10–20% higher cytotoxicity in analogs with CF3_3 vs. Cl or NO2_2 substituents .
  • Modulate binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2), as shown in docking simulations .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., variable IC50_{50}50​ values)?

Contradictions arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) and control cell line passage numbers .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation. LC-MS monitoring ensures compound integrity in biological matrices .
  • Structural Analogues : Compare with N-(3-chlorobenzyl) and N-(4-methoxybenzyl) derivatives to isolate substituent-specific effects .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

  • QSAR Models : Utilize PubChem descriptors (e.g., topological polar surface area <90 Å2^2 predicts blood-brain barrier penetration) .
  • Molecular Dynamics : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and aqueous solubility (~15 µM), guiding formulation strategies .

Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives of this compound?

  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts in the chromene ring .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H⋯O interactions stabilizing the carboxamide group) .
  • Twinned Crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the imine group .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting .
  • Data Reproducibility : Archive raw spectral/crystallographic data in repositories like CCDC or PubChem .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Reactant of Route 2
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2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.